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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)ethanol

CAS No.: 6939-95-3

Cat. No.: B1582347 Get Quote

Executive Summary
1-(3-Chlorophenyl)ethanol (CAS: 6939-95-3) serves as a pivotal chiral intermediate in the

synthesis of complex pharmaceutical agents, particularly those targeting adrenergic receptors

and specific kinase pathways.[1] Unlike its 4-chlorophenyl isomer (often associated with

agrochemicals like Fenapanil), the 3-chloro isomer is frequently utilized in the development of

beta-3 adrenergic agonists (e.g., SR 58572 A) and as a precursor for chiral ligands used in

asymmetric catalysis.[1]

For drug development professionals, the sourcing strategy for this compound hinges on

stereochemistry.[1] While racemic material is readily available for early-stage scaffold hopping,

late-stage development requires high optical purity (>99% ee), typically achieved via

asymmetric hydrogenation (Noyori type) or biocatalytic reduction.[1]
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Property Specification

IUPAC Name 1-(3-Chlorophenyl)ethanol

Common Synonyms
3'-Chloro-1-phenylethanol; m-Chloro-α-

methylbenzyl alcohol

CAS Number 6939-95-3 (Racemic) / 120121-01-9 (R-isomer)

Molecular Formula C₈H₉ClO

Molecular Weight 156.61 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point
136°C (at reduced pressure) / ~83-85°C at 1.5

mmHg

Density 1.173 g/mL at 25°C

Flash Point >110°C

Chiral Center C1 (Benzylic position)

Commercial Supply Chain Landscape
The supply chain is tiered by scale and stereochemical requirements.[1]

Tier 1: Industrial & Bulk Chiral Suppliers
For GMP-grade material and kilogram-to-ton scale, suppliers utilizing asymmetric

hydrogenation technologies are preferred to avoid costly chiral resolution steps.

Takasago International Corp: A leader in asymmetric synthesis.[1] They supply the (R)-

enantiomer (CAS 120121-01-9) utilizing their proprietary Ru-BINAP/SEGPHOS

hydrogenation technology.[1] This is the preferred source for process development requiring

high enantiomeric excess (ee).[1]

Biosynth: Offers specific enantiomers (e.g., VEA12101) for R&D and pilot scale, often

utilizing biocatalytic routes.[1]
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Tier 2: R&D Catalog Suppliers (Gram Scale)
For medicinal chemistry and reference standards.

Sigma-Aldrich (Merck): Lists the racemic compound (Product #6939-95-3) and select

enantiomers.[1]

TCI Chemicals: Provides standard purity (>97%) for general synthesis.[1]

Alfa Aesar (Thermo Fisher): Legacy supplier for laboratory-scale quantities.[1]

Supply Chain Risk Assessment[1]
Availability: Racemic material is a commodity.[1] Enantiopure material has a lead time of 2-4

weeks if not in stock at Tier 1 suppliers.[1]

Cost Driver: The cost differential between racemic and enantiopure is significant (~5x-10x).

[1] Early-stage projects should utilize racemic material for structure-activity relationship

(SAR) studies unless the chiral center is known to be critical for binding.[1]

Synthesis & Manufacturing Methodologies
The "Make vs. Buy" decision often depends on the required stereochemistry.[1] Below are the

three primary manufacturing routes.

Route A: Chemical Reduction (Racemic)
Best for: Early-stage SAR, Reference Standards. This is the standard laboratory synthesis.[1] It

uses 3-Chloroacetophenone as the starting material.[1]

Reagents: Sodium Borohydride (NaBH₄), Methanol/THF.[1]

Protocol:

Dissolve 3-chloroacetophenone (1.0 eq) in Methanol at 0°C.

Slowly add NaBH₄ (0.5-1.0 eq) to control hydrogen evolution.[1]

Stir for 2 hours; quench with aqueous HCl.
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Extract with Ethyl Acetate.[1] Yields ~95% racemic alcohol.[1]

Route B: Asymmetric Hydrogenation (Industrial
Preferred)
Best for: Process Scale-up, (R)-Enantiomer. This route utilizes Noyori Asymmetric

Hydrogenation.[1] It is the most scalable method for producing the (R)-isomer.[1]

Catalyst: RuCl₂ or Ru-SEGPHOS.[1]

Conditions: H₂ pressure (10-50 bar), Isopropanol solvent.

Insight: This route avoids the 50% yield loss inherent in kinetic resolution.[1]

Route C: Biocatalytic Reduction
Best for: High Selectivity, Green Chemistry. Ketoreductases (KREDs) or Alcohol

Dehydrogenases (ADHs) can be tuned to produce either (R) or (S) with >99% ee.[1]

Enzymes:Rhodobacter capsulatus (yields R), Daucus carota (yields S).[1]

Cofactor: NADPH recycling system (Glucose/GDH).[1]

Visualization: Synthesis Workflow
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Figure 1: Divergent synthesis pathways for 1-(3-Chlorophenyl)ethanol showing the transition

from commodity starting material to high-value chiral intermediates.[1]

Quality Control & Safety
Analytical Validation
For chiral batches, standard HPLC/GC is insufficient.[1]

Chiral HPLC Method:

Column: Chiralcel OD-H or AD-H.[1]

Mobile Phase: Hexane:Isopropanol (90:10 to 98:2).[1]

Detection: UV at 210 nm or 254 nm.[1]

Acceptance Criteria: >98.5% ee for pharmaceutical intermediates.

Handling & Safety (GHS)[1]
Signal Word: Warning.

Hazard Statements:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

Storage: Store in a cool, dry place. The compound is stable at room temperature but

hygroscopic.[1] Keep containers tightly sealed to prevent moisture uptake which can affect

stoichiometry in downstream coupling reactions.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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